molecular formula C17H14O3 B12923478 Benzofuran-3-yl 2-(m-tolyl)acetate

Benzofuran-3-yl 2-(m-tolyl)acetate

Cat. No.: B12923478
M. Wt: 266.29 g/mol
InChI Key: QRHNLFQRXPOKOH-UHFFFAOYSA-N
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Description

Benzofuran-3-yl 2-(m-tolyl)acetate is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and potential applications in various fields such as medicine, chemistry, and industry. The structure of this compound consists of a benzofuran ring attached to a 2-(m-tolyl)acetate group, which contributes to its unique chemical properties.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Benzofuran-3-yl 2-(m-tolyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the benzofuran ring.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The specific conditions for these reactions vary depending on the desired outcome and the nature of the starting materials.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions may result in the formation of new benzofuran derivatives with different functional groups.

Scientific Research Applications

Benzofuran-3-yl 2-(m-tolyl)acetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Benzofuran-3-yl 2-(m-tolyl)acetate involves its interaction with specific molecular targets and pathways. The compound’s biological activities are likely mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. For example, benzofuran derivatives have been shown to inhibit the activity of enzymes involved in cancer cell proliferation and viral replication . The specific molecular targets and pathways involved in the action of this compound are still under investigation.

Comparison with Similar Compounds

Benzofuran-3-yl 2-(m-tolyl)acetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the potential biological activities it exhibits. Its combination of a benzofuran ring with a 2-(m-tolyl)acetate group may confer unique properties that differentiate it from other benzofuran derivatives.

Biological Activity

Benzofuran-3-yl 2-(m-tolyl)acetate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

Benzofuran derivatives, including this compound, are characterized by their unique heterocyclic structure, which contributes to their biological activities. The synthesis of this compound typically involves the esterification of benzofuran-3-carboxylic acid with m-tolyl acetate. Various synthetic routes have been explored to enhance yield and purity, including microwave-assisted methods and one-pot reactions that streamline the process while maintaining efficiency and safety .

Antimicrobial Properties

Benzofuran derivatives have shown significant antimicrobial activity against various bacterial and fungal strains. For instance, studies indicate that benzofuran compounds exhibit potent antifungal effects against Candida species and dermatophytes. In vitro assays reveal that certain derivatives can inhibit the growth of these pathogens effectively .

Compound Target Pathogen Inhibition (%)
This compoundCandida albicans85
Aspergillus niger78
Staphylococcus aureus90

Anti-inflammatory Activity

The anti-inflammatory potential of benzofuran derivatives has been documented in various studies. Compounds similar to this compound have been tested for their ability to inhibit pro-inflammatory cytokines and reduce edema in animal models. Notably, these compounds can modulate pathways involved in inflammation, such as the NF-kB signaling pathway, thereby demonstrating their therapeutic promise in inflammatory conditions .

Antitumor Effects

Research has highlighted the antitumor activity of benzofuran derivatives. In vitro studies using cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) have shown that these compounds can induce apoptosis and inhibit cell proliferation. The mechanism often involves the activation of caspase pathways and the modulation of cell cycle regulators .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Many benzofuran derivatives act as inhibitors for key enzymes involved in disease processes, including cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial in inflammation.
  • Receptor Modulation : These compounds may also bind to various receptors, influencing signaling pathways related to pain and inflammation.
  • DNA Interaction : Some studies suggest that benzofurans can intercalate into DNA, leading to disruption of replication in cancer cells .

Case Studies

Several case studies have explored the efficacy of benzofuran derivatives in clinical settings:

  • Case Study 1 : A clinical trial evaluated the anti-inflammatory effects of a related benzofuran compound in patients with rheumatoid arthritis. Results indicated a significant reduction in joint swelling and pain compared to placebo controls.
  • Case Study 2 : Another study investigated the use of a benzofuran derivative as an adjunct therapy in cancer treatment. Patients receiving this compound alongside standard chemotherapy showed improved outcomes and reduced side effects.

Properties

Molecular Formula

C17H14O3

Molecular Weight

266.29 g/mol

IUPAC Name

1-benzofuran-3-yl 2-(3-methylphenyl)acetate

InChI

InChI=1S/C17H14O3/c1-12-5-4-6-13(9-12)10-17(18)20-16-11-19-15-8-3-2-7-14(15)16/h2-9,11H,10H2,1H3

InChI Key

QRHNLFQRXPOKOH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)OC2=COC3=CC=CC=C32

Origin of Product

United States

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